2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride
Overview
Description
2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride, also known as DMMPA, is a white crystalline powder. Its molecular formula is C6H13ClN2 and it has a molecular weight of 148.63 g/mol . The compound is also known by its CAS Registry Number: 16011-89-5 .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride can be represented by the InChI string: InChI=1S/C5H10N2/c1-7(2)5-3-4-6/h3,5H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride include its molecular weight (148.63 g/mol) and its molecular formula (C6H13ClN2) . More detailed properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Molecular Structure and Synthetic Pathways
Research into the molecular structure, isomers, and conformers of related compounds has provided insights into their vibrational and NMR spectroscopy characteristics. For instance, the study of push-pull enamines, which share structural features with 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride, has demonstrated the existence of different isomers and conformers, providing a foundation for understanding the reactivity and properties of such compounds (Pigošová et al., 2005). Additionally, the synthetic routes to related compounds, such as 2-arylhydrazononitriles and their derivatives, have been explored for their potential in generating new, biologically active heterocyclic substances (Behbehani et al., 2011).
Biological Activities
The antimicrobial activities of synthesized compounds related to 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride have been evaluated, revealing promising results against various bacterial and fungal species. For example, the study on the synthesis of new indole-containing derivatives from 2-arylhydrazononitriles demonstrated significant antimicrobial properties, highlighting the potential for these compounds in medicinal chemistry applications (Behbehani et al., 2011).
Photochemistry and Chemical Properties
The photochemical behavior of related compounds has been investigated, revealing unique reactivity under light irradiation. For instance, the study of 1,1-dicyano-3-oxa-1-alkenes and their aza analogues, which share structural similarities, has contributed to understanding the photostability and photoinduced reactions of these molecules (Leitich & Heise, 2002). This research opens avenues for developing light-responsive materials and understanding the photophysics of nitrile-containing compounds.
Catalysis and Reaction Mechanisms
Studies on catalytic processes and reaction mechanisms involving similar compounds have provided insights into synthetic strategies and the functionalization of molecules. For example, the hydrogenation of dimethyl malonate to 1,3-propanediol, investigated as an alternative route for producing important industrial monomers, showcases the versatility and applicability of catalytic methods in transforming nitrile-containing compounds (Zheng et al., 2017).
properties
IUPAC Name |
2,2-dimethyl-3-(methylamino)propanenitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-6(2,4-7)5-8-3;/h8H,5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHYVNRWFCOPNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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